molecular formula C12H12F3NO3 B11849106 Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate CAS No. 1356109-15-3

Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate

Cat. No.: B11849106
CAS No.: 1356109-15-3
M. Wt: 275.22 g/mol
InChI Key: KPFFRLDRDMMJNK-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and stability characteristics. The presence of a trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: . This reaction is often carried out under photochemical conditions to achieve high regio- and stereoselectivity.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl trimethylsilane or trifluoromethane. These reagents are commonly used in nucleophilic or electrophilic reactions to incorporate the trifluoromethyl group into the azetidine ring.

    Benzylation and Hydroxylation: The benzyl group is introduced through a nucleophilic substitution reaction, and the hydroxyl group is added via oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.

    Substitution Reagents: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various azetidine derivatives with different functional groups, which can be further utilized in chemical syntheses and pharmaceutical applications.

Scientific Research Applications

Chemistry: Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of trifluoromethylated drugs.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its stability and lipophilicity make it a promising candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of high-performance materials and chemical products.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects. The azetidine ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C12H12F3N O3
  • Molecular Weight : Approximately 275.224 g/mol

The compound features a trifluoromethyl group, a benzyl group, a hydroxy group, and a carboxylate functional group, which contribute to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves various synthetic routes aimed at achieving desired stereochemistry and yield. The methods may include nucleophilic substitutions and cyclization reactions using precursors that contain azetidine or related heterocycles.

Research indicates that the trifluoromethyl group significantly influences the compound's biological activity. It enhances lipophilicity and alters the electronic properties, which can affect interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the mechanism of action and potential therapeutic applications.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast Cancer)15.63Induction of apoptosis
U-937 (Monocytic Leukemia)4.5Cell cycle arrest at G1 phase
CEM-13 (T-cell Leukemia)0.48Caspase activation

These findings suggest that the compound exhibits potent cytotoxicity, particularly against leukemia and breast cancer cell lines, indicating its potential as an anticancer agent.

Apoptosis Induction

Flow cytometry analyses have shown that this compound induces apoptosis in a dose-dependent manner. The activation of caspase pathways was observed, which is indicative of programmed cell death mechanisms being triggered by the compound.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds sharing structural similarities with this compound:

  • Study on Similar Azetidine Derivatives :
    • Compounds similar in structure demonstrated enhanced biological activities when electron-withdrawing groups were present.
    • The presence of trifluoromethyl groups often correlated with increased potency against various cancer cell lines.
  • Comparative Analysis :
    • A comparative study showed that derivatives with similar azetidine frameworks exhibited varying degrees of cytotoxicity based on their substituents.
    • The introduction of halogen atoms or other electron-withdrawing groups was found to enhance biological activity significantly.

Future Directions

The unique properties of this compound warrant further investigation into its pharmacological profiles and potential applications in drug development. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profiles in living organisms.
  • Mechanistic Studies : To uncover detailed pathways involved in its anticancer activity.
  • Structural Modifications : To optimize biological activity through chemical modifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Formation of the azetidine ring via cyclization of precursors like β-amino alcohols or via ring-closing metathesis. Use catalysts such as Grubbs catalyst for stereochemical control .
  • Step 2 : Introduce the trifluoromethyl group via nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Protect the azetidine nitrogen with a benzyl carboxylate group using benzyl chloroformate in dichloromethane (DCM) with triethylamine as a base .
  • Optimization : Reaction yields depend on solvent polarity (THF > DCM), temperature (0–25°C), and stoichiometry (3.0 equiv of benzyl 3-oxoazetidine-1-carboxylate recommended) .
    • Characterization : Confirm structure via 1H^1\text{H}-NMR (δ 4.5–5.2 ppm for benzyl protons) and HRMS (calculated [M+H]+^+ for C13_{13}H14_{14}F3_3NO3_3: 290.1004) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (nitrile gloves, safety goggles) due to potential irritancy (analogous to azetidine derivatives in ). Avoid exposure to moisture, as the hydroxyl group may promote hydrolysis.
  • Storage : Store at –20°C in sealed, argon-purged vials. Solutions in DMSO should be aliquoted to prevent freeze-thaw degradation (stable for ≤1 month at –20°C; ≤6 months at –80°C) .

Q. What analytical techniques are critical for purity assessment and structural confirmation?

  • HPLC : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50 over 20 min) to assess purity (>98% by area normalization) .
  • Spectroscopy :

  • IR : Detect hydroxyl (3300–3500 cm1^{-1}) and carbonyl (1680–1700 cm1^{-1}) stretches .
  • 13C^{13}\text{C}-NMR : Identify trifluoromethyl carbon at δ 120–125 ppm (quartet, 1JCF^1J_{C-F} ≈ 280 Hz) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodology :

  • Use asymmetric catalysis with Jacobsen’s Co(III)-salen complexes for hydroxylation or Sharpless epoxidation for diastereomeric control .
  • Example : Kinetic resolution via lipase-catalyzed transesterification (e.g., CAL-B in vinyl acetate) to separate enantiomers (ee >95%) .
    • Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to determine enantiomeric excess .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitutions?

  • Mechanism : The electron-withdrawing CF₃ group stabilizes transition states in SN_\text{N}2 reactions, enhancing reactivity at the 3-position. Computational studies (DFT) show a lower activation energy (~15 kcal/mol) for substitutions compared to non-fluorinated analogs .
  • Experimental Proof : Kinetic isotope effects (KIE ≈ 1.0) and Hammett plots (ρ = +2.1) confirm a concerted mechanism .

Q. How does this compound interact with biological targets, and what assays are suitable for activity screening?

  • Hypothesis : The azetidine core mimics proline in enzyme active sites, while the CF₃ group enhances lipophilicity (clogP ≈ 2.5), favoring membrane penetration.
  • Assays :

  • In vitro : Fluorescence polarization assays for kinase inhibition (e.g., MAPK14) at 10 μM concentration .
  • In silico : Docking simulations (AutoDock Vina) to predict binding affinity to GABAA_A receptors (ΔG ≈ –9.2 kcal/mol) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Approach :

  • Experimental : Measure solubility in 10 solvents (e.g., DMSO, ethanol, PBS) via nephelometry. For example, solubility in PBS is <0.1 mg/mL, requiring DMSO stock solutions (50 mM) for biological assays .
  • Theoretical : Use Hansen solubility parameters (δD = 18.5, δP = 5.2, δH = 8.1) to predict compatibility with solvents like THF (δD = 16.8, δP = 5.7, δH = 8.0) .

Q. Methodological Considerations

Q. What strategies optimize the scalability of this compound’s synthesis for preclinical studies?

  • Process Chemistry :

  • Replace batch reactors with continuous flow systems to enhance mixing and heat transfer (residence time: 2 min at 80°C) .
  • Use scavenger resins (e.g., QuadraPure™) to remove excess reagents inline, reducing purification steps .

Q. How can the hydroxyl group be selectively functionalized without affecting the benzyl carboxylate?

  • Protection/Deprotection :

  • Protect the hydroxyl as a TBS ether (tert-butyldimethylsilyl chloride, imidazole in DMF), then deprotect with TBAF .
  • Selectivity : The benzyl carboxylate is inert to silylation conditions due to steric hindrance .

Properties

CAS No.

1356109-15-3

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)11(18)7-16(8-11)10(17)19-6-9-4-2-1-3-5-9/h1-5,18H,6-8H2

InChI Key

KPFFRLDRDMMJNK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(C(F)(F)F)O

Origin of Product

United States

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